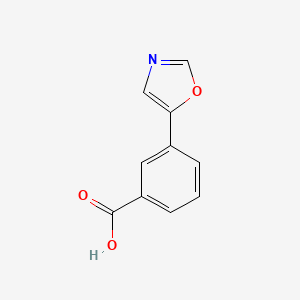

3-(1,3-oxazol-5-yl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXRJDVOKNSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427810 | |

| Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252928-82-8 | |

| Record name | 3-(5-Oxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252928-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Oxazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1,3-oxazol-5-yl)benzoic acid (CAS 252928-82-8)

Disclaimer: Publicly available, in-depth experimental data and biological studies specifically for 3-(1,3-oxazol-5-yl)benzoic acid (CAS 252928-82-8) are limited. This guide provides a comprehensive summary of available physicochemical properties and contextual information based on the broader class of oxazole-containing benzoic acids. The experimental protocols and diagrams are illustrative and based on general methodologies for this class of compounds.

Introduction

This compound is a heterocyclic compound that incorporates both a benzoic acid and an oxazole ring system. The oxazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active compounds. Similarly, the benzoic acid group provides a handle for further chemical modification and can influence the pharmacokinetic properties of a molecule. This combination of functional groups makes this compound a compound of interest for researchers in drug discovery and materials science. This document serves as a technical guide, summarizing the core properties and potential areas of interest for this molecule.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 252928-82-8 | [1][2] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | 259-261 °C | [2] |

| Boiling Point (Predicted) | 414.5 ± 28.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.91 ± 0.10 | [2] |

Computational Chemistry Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 63.33 Ų | [1] |

| LogP (Predicted) | 2.0398 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Characterization

Illustrative Synthetic Workflow

The synthesis of a 5-aryloxazole, such as the target compound, can often be achieved through the condensation and cyclization of an α-haloketone with an amide or through a multi-step process starting from a suitable benzoic acid derivative. A generalized workflow for the synthesis and purification is depicted below.

Characterization Workflow

The structural confirmation and purity assessment of the synthesized compound would involve a combination of spectroscopic and chromatographic techniques.

Biological and Pharmacological Context

Specific biological activity data for this compound is not available in the public domain. However, the oxazole and benzoic acid moieties are prevalent in many biologically active molecules. This section provides a general overview of the potential relevance of this compound in a drug discovery context.

The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including:

-

Antimicrobial agents: Oxazole derivatives have been shown to possess antibacterial and antifungal properties.

-

Anticancer agents: Some oxazole-containing compounds exhibit cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory agents: The oxazole nucleus is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

The nitrogen and oxygen atoms in the oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

The Role of the Benzoic Acid Moiety

The benzoic acid group in the target molecule can influence its properties in several ways:

-

Pharmacokinetics: The carboxylic acid group can affect the solubility, absorption, and metabolism of the compound.

-

Target Interaction: The acidic proton and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

-

Prodrug Strategy: The carboxylic acid can be esterified to create a prodrug, which may improve bioavailability.

Hypothetical Biological Screening Cascade

For a novel compound like this compound, a typical initial biological screening process would follow a hierarchical approach to identify potential therapeutic applications.

Conclusion

This compound is a chemical entity with potential for applications in medicinal chemistry and materials science, owing to its constituent oxazole and benzoic acid moieties. While detailed experimental and biological data are currently scarce in the public domain, the foundational physicochemical properties have been established. Further research is warranted to elucidate the synthetic methodologies, full spectroscopic characterization, and potential biological activities of this compound. The information and workflows presented in this guide provide a framework for such future investigations.

References

Physicochemical Characterization of 3-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(1,3-oxazol-5-yl)benzoic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its fundamental characteristics, outlines experimental protocols for their determination, and presents a framework for its synthesis and analysis.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that much of the publicly available quantitative data is predicted through computational models. Experimental verification is crucial for application in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 252928-82-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Melting Point | 259-261 °C | Predicted |

| Boiling Point | 414.5 ± 28.0 °C | Predicted |

| pKa | 3.91 ± 0.10 | Predicted |

| LogP | 2.0398 | Predicted[1] |

| Solubility | See Experimental Protocols |

Synthesis and Spectroscopic Characterization

General Synthetic Approach:

Caption: General synthetic workflow for oxazole-containing benzoic acids.

Spectroscopic Data:

Currently, experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not publicly available. The characterization of this compound would require obtaining these spectra upon synthesis.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Protocol:

-

Preparation: Add an excess of this compound to a known volume of the desired solvent (e.g., purified water, phosphate buffer at various pH values) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]

-

Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of acidic and basic compounds.[6]

Principle: The compound is dissolved in a suitable solvent (often a co-solvent system like acetonitrile-water) and titrated with a standard solution of a strong base (e.g., KOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 10-30% acetonitrile in water) with a known ionic strength.[6]

-

Titration: Titrate the solution with a standardized solution of potassium hydroxide while continuously monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More sophisticated methods involve computational analysis of the entire titration curve.

LogP Determination (HPLC Method)

The partition coefficient (LogP) can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Protocol:

-

System Setup: Use a C18 or similar reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

-

Sample Analysis: Inject a solution of this compound and record its retention time under the same chromatographic conditions.

-

Calculation: Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known LogP values of the standards. The LogP of the target compound can then be calculated from its retention time and the calibration curve.

Thermal Stability

While specific experimental data for the thermal stability of this compound is not available, studies on related benzoic acid derivatives suggest that it is likely to be a thermally stable compound in the solid state.[10] Thermogravimetric analysis (TGA) would be the appropriate technique to experimentally determine its decomposition temperature and thermal behavior.

Experimental Approach (TGA):

-

A small, accurately weighed sample of the compound is placed in a TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting thermogram provides information on the onset of decomposition and the thermal stability range.

Logical Relationship of Physicochemical Properties

The physicochemical properties of this compound are interconnected and influence its behavior in various systems, which is particularly relevant in drug development.

Caption: Interrelationship of key physicochemical properties in drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. 252928-82-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. asianpubs.org [asianpubs.org]

- 7. agilent.com [agilent.com]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-(1,3-oxazol-5-yl)benzoic acid solubility in organic solvents

An in-depth analysis of the solubility of 3-(1,3-oxazol-5-yl)benzoic acid in organic solvents is provided below, tailored for researchers, scientists, and professionals in drug development. This guide synthesizes available data, outlines experimental methodologies, and presents logical workflows for solubility assessment.

Executive Summary

This compound is a heterocyclic compound with a molecular structure that suggests a degree of polarity, which influences its solubility in various organic solvents. This document provides a summary of its solubility characteristics, which are crucial for its use in synthesis, purification, and formulation processes. While specific quantitative data is not widely available in public literature, this guide outlines the standard methodologies for determining such values and provides a framework for systematic solubility studies.

Solubility Profile of this compound

The solubility of a compound is dependent on its physicochemical properties and the properties of the solvent, including polarity, hydrogen bonding capacity, and temperature. The structure of this compound, containing both a polar carboxylic acid group and a heterocyclic oxazole ring, suggests it will exhibit varied solubility across different classes of organic solvents.

Qualitative Solubility Observations

Based on its structure, the following qualitative solubility trends can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group.

-

Moderate Solubility: Likely in alcohols such as methanol and ethanol, where hydrogen bonding is also possible.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene, due to the compound's overall polarity.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound is the isothermal shake-flask method. This technique establishes the equilibrium solubility of a solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation at the same temperature can be used to expedite this process and ensure a clear supernatant.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in assessing the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Relationship Between Molecular Properties and Solubility.

A Technical Guide to the Spectroscopic Characterization of 3-(1,3-oxazol-5-yl)benzoic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3-(1,3-oxazol-5-yl)benzoic acid. In the absence of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous structures. Detailed experimental protocols for acquiring this data are provided to facilitate the empirical validation and characterization of this molecule. The guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of this compound in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and spectroscopic data of analogous compounds, including benzoic acid and various oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | br s | 1H | -COOH |

| ~8.50 | s | 1H | Oxazole H-2 |

| ~8.35 | t, J ≈ 1.7 Hz | 1H | Ar-H2 |

| ~8.10 | dt, J ≈ 7.8, 1.3 Hz | 1H | Ar-H6 |

| ~7.95 | s | 1H | Oxazole H-4 |

| ~7.85 | ddd, J ≈ 8.0, 2.2, 1.1 Hz | 1H | Ar-H4 |

| ~7.65 | t, J ≈ 7.8 Hz | 1H | Ar-H5 |

1.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -COOH |

| ~152.5 | Oxazole C-2 |

| ~150.0 | Oxazole C-5 |

| ~133.5 | Ar-C4 |

| ~131.0 | Ar-C1 |

| ~130.0 | Ar-C5 |

| ~129.5 | Ar-C6 |

| ~128.0 | Ar-C3 |

| ~125.0 | Ar-C2 |

| ~124.0 | Oxazole C-4 |

Infrared (IR) Spectroscopy

The IR spectrum is predicted for a solid sample (KBr pellet or ATR).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3120 | Medium | C-H stretch (Aromatic & Oxazole) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1550 | Medium | C=N stretch (Oxazole ring) |

| ~1300 | Strong | C-O stretch, O-H bend (Carboxylic acid) |

| ~1100 | Medium | C-O-C stretch (Oxazole ring) |

| 950 - 900 | Broad, Medium | O-H out-of-plane bend |

| ~760 | Strong | C-H out-of-plane bend (1,3-disubstituted) |

Mass Spectrometry (MS)

The mass spectrum is predicted using Electrospray Ionization (ESI). The exact mass of C₁₀H₇NO₃ is 189.0426 g/mol .

| m/z | Ion | Mode | Predicted Relative Abundance | Notes |

| 190.0499 | [M+H]⁺ | ESI+ | High | Protonated molecular ion |

| 188.0353 | [M-H]⁻ | ESI- | High | Deprotonated molecular ion |

| 172.0393 | [M+H-H₂O]⁺ | ESI+ | Medium | Loss of water from the protonated parent |

| 144.0444 | [M-COOH]⁺ | ESI+ | Medium | Loss of the carboxyl group |

| 144.0298 | [M-H-CO₂]⁻ | ESI- | High | Decarboxylation of the deprotonated parent |

| 116.0491 | [C₈H₆N]⁺ | ESI+ | Low | Fragment from cleavage of carboxyl and oxazole |

| 77.0386 | [C₆H₅]⁺ | ESI+ | Low | Phenyl fragment (less likely) |

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.

-

Transfer: Filter the resulting solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tuning and Shimming: Tune the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.[1]

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Tuning: Tune the probe for ¹³C.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal surface.

-

Pressure Application: Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]

-

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

LC-MS Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology (LC-ESI-MS):

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of ~10 µg/mL.[3] Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[4]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Run in both positive (ESI+) and negative (ESI-) modes to gather comprehensive data.[4]

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~350 °C

-

Gas Flows: Optimize cone and desolvation gas (N₂) flows for maximum signal intensity.

-

Data Acquisition: Acquire full scan data (e.g., m/z 50-500) to identify the molecular ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data by applying a range of collision energies (e.g., 10-40 eV).[4]

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis and structural elucidation of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Caption: Logical relationship showing the integration of different spectroscopic data types for final structure elucidation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-(1,3-oxazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 3-(1,3-oxazol-5-yl)benzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the physicochemical properties of its constituent moieties (benzoic acid and oxazole) and data from structurally related compounds. The experimental protocols detailed below are generalized methodologies and may require optimization for this specific molecule.

Introduction

This compound is a heterocyclic compound incorporating a benzoic acid moiety and an oxazole ring. The thermal stability and degradation profile of this compound are critical parameters for its handling, storage, formulation, and overall development as a potential therapeutic agent. This document outlines its predicted thermal behavior and provides standardized protocols for its experimental determination.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 252928-82-8 | [1][2] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 259-261 °C | [3] |

| Boiling Point (Predicted) | 414.5 ± 28.0 °C | [3] |

| pKa (Predicted) | 3.91 ± 0.10 | [3] |

| Purity | ≥97% | [1][2] |

Predicted Thermal Stability and Degradation Profile

Based on the known stability of benzoic acid and oxazole derivatives, a predicted stability profile for this compound under various stress conditions is outlined below. Benzoic acid itself is stable up to 300°C in subcritical water[4]. The oxazole ring is generally stable, but can be susceptible to hydrolysis under harsh conditions.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 N HCl, heat) | Likely stable | The oxazole and benzoic acid moieties are generally stable to acidic conditions. |

| Basic (e.g., 0.1 N NaOH, heat) | Potential for hydrolysis | The amide-like linkage within the oxazole ring may be susceptible to base-catalyzed hydrolysis. |

| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation | The aromatic rings could be susceptible to oxidative degradation. |

| Thermal (solid state) | Likely stable | The high melting point suggests good thermal stability in the solid state. |

| Photolytic (e.g., ICH Q1B) | Potential for photodegradation | Aromatic systems can absorb UV light, potentially leading to photochemical reactions. |

Note: These are predicted profiles and must be confirmed through experimental studies.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to identify the number of decomposition steps.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point.

-

-

Data Analysis: The endothermic peak in the heat flow versus temperature plot corresponds to the melting of the sample.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Stress Conditions: Prepare solutions of this compound in appropriate solvents and expose them to the following conditions:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 80 °C).

-

Basic: 0.1 N NaOH at elevated temperature (e.g., 80 °C).

-

Oxidative: 3% H₂O₂ at room temperature or elevated temperature.

-

Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess the purity of the main peak. Identify the mass of degradation products using LC-MS.

Visualizations

Caption: Workflow for TGA and DSC analysis.

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound is not extensively available, this guide provides a framework for understanding and determining its thermal stability and degradation profile based on the properties of related chemical structures. The provided experimental protocols offer a starting point for researchers to generate robust and reliable data, which is essential for the further development of this compound. The high melting point suggests good intrinsic thermal stability, though forced degradation studies are necessary to fully characterize its liabilities under various stress conditions.

References

Quantum Chemical Calculations for 3-(1,3-oxazol-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-(1,3-oxazol-5-yl)benzoic acid. This compound, featuring a benzoic acid moiety linked to an oxazole ring, is of interest in medicinal chemistry and materials science. A detailed understanding of its molecular properties at the quantum level is crucial for rational drug design and the development of novel materials. This document outlines the theoretical background, computational methodologies, and expected results from such a study, presenting data in a clear, comparative format. It is intended to serve as a practical guide for researchers undertaking similar computational investigations.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. For drug discovery and development, these methods provide a framework for understanding drug-receptor interactions, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guiding the synthesis of more potent and selective therapeutic agents.

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of oxazole and benzoic acid motifs in bioactive molecules. This guide details a systematic computational workflow for characterizing this molecule using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Computational Methodology

The computational investigation of this compound would typically involve geometry optimization, frequency calculations, and the prediction of various molecular properties. The following protocol outlines a standard approach.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

Electronic Properties

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP)

The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is particularly useful for understanding intermolecular interactions, such as drug-receptor binding.

Predicted Molecular Properties

Based on calculations for structurally similar benzoic acid derivatives, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol [1] |

| TPSA (Topological Polar Surface Area) | 63.33 Ų[1] |

| LogP | 2.0398[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Rotatable Bonds | 2[1] |

Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.5 to 2.5 |

| Electronegativity | 4.0 to 5.0 |

| Chemical Hardness | 2.25 to 2.75 |

| Chemical Softness | 0.36 to 0.44 |

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Caption: Computational workflow for quantum chemical calculations.

References

The Discovery and Natural Occurrence of Oxazole-Containing Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-containing compounds represent a significant class of heterocyclic natural products and synthetic molecules renowned for their diverse and potent biological activities. The fusion of an oxazole ring with a benzoic acid moiety, either as a fused benzoxazole or as a substituent, gives rise to structures with intriguing pharmacological potential. This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and biological activities of oxazole-containing benzoic acids and their derivatives. Particular emphasis is placed on naturally occurring benzoxazoles derived from benzoic acid precursors and synthetic analogues that have garnered scientific interest.

Naturally Occurring Oxazole-Containing Benzoic Acid Derivatives: The Benzoxazoles

Naturally occurring compounds that are direct derivatives of benzoic acid and contain an oxazole ring are predominantly found as benzoxazoles. In these molecules, the benzene ring of a benzoic acid precursor is fused to the oxazole ring.

Nataxazole: A Case Study in Biosynthesis

A prominent example is nataxazole , an antitumor natural product.[1] The biosynthesis of the benzoxazole core of nataxazole provides a clear link to a benzoic acid precursor.[1][2]

Natural Source: Streptomyces sp. Tü 6176

Biological Activity: Antitumor

The biosynthetic pathway for the benzoxazole portion of nataxazole has been elucidated and involves the condensation of a benzoic acid derivative with an aminophenol.[1][2] This pathway highlights how benzoic acid serves as a fundamental building block for this class of natural products.

Streptoxazole A

Streptoxazole A is another benzoxazole natural product with reported anti-inflammatory properties. Its biosynthesis is also believed to involve a benzoic acid precursor derived from the shikimate pathway.

Natural Source: Mangrove-derived Streptomyces sp. B1866[3]

Biological Activity: Anti-inflammatory, potent inhibitor of nitric oxide (NO) production.[3]

Oxazole-Containing Natural Products with Carboxylic Acid Moieties

While simple, non-fused oxazole-containing benzoic acids are not widely reported as naturally occurring, several more complex natural products feature both an oxazole ring and a carboxylic acid group.

Almazole D

The almazoles are a group of dipeptide-like 2,5-disubstituted oxazoles isolated from marine algae.[4] Almazole D, in particular, features a carboxylic acid group.[4]

Natural Source: Delesseriaceae marine alga[4]

Biological Activity: Antibacterial activity against Gram-negative bacteria such as Serratia marcescens and Salmonella typhi.[4] It has also shown promising activity against Mycobacterium tuberculosis.[4]

Martefragin A

Martefragin A is another marine natural product that contains a trisubstituted oxazole ring with a carboxylate group at the C4 position.[4]

Natural Source: Red algae Martensia fragilis[4]

Biological Activity: Inhibitor of lipid peroxidation.[4]

Synthetic Oxazole-Containing Benzoic Acids

The oxazole-benzoic acid scaffold is a subject of significant interest in medicinal chemistry, with numerous synthetic derivatives being developed and evaluated for a range of biological activities.

Chemical Structures and Biological Activities

Several synthetic oxazole-containing benzoic acid isomers are available commercially for research purposes, including:

The synthesis of these and related compounds has been a focus of research to explore their therapeutic potential.

Data Presentation

Table 1: Naturally Occurring Oxazole-Containing Compounds with Benzoic Acid or Carboxylic Acid Moieties

| Compound | Natural Source | Class | Biological Activity | Quantitative Data |

| Nataxazole | Streptomyces sp. Tü 6176 | Benzoxazole | Antitumor | - |

| Streptoxazole A | Streptomyces sp. B1866 | Benzoxazole | Anti-inflammatory | IC50 = 38.4 μM (NO inhibition)[3] |

| Almazole D | Delesseriaceae marine alga | Oxazole Dipeptide | Antibacterial, Anti-tuberculosis | MIC = 100 μM (M. tuberculosis)[4] |

| Martefragin A | Martensia fragilis | Oxazole | Inhibitor of lipid peroxidation | - |

Table 2: Biological Activities of Selected Synthetic Benzoxazole Derivatives

| Compound Class | Target | Biological Activity | Quantitative Data |

| Benzoxazole-benzamide conjugates | VEGFR-2 | Anti-proliferative, Apoptotic inducers | IC50 = 0.268 µM (VEGFR-2 inhibition for best compound)[1] |

| 2-Mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives | Bacteria | Antimicrobial | - |

Experimental Protocols

General Protocol for Bioassay-Guided Isolation of Marine Natural Products

A general workflow for the isolation of bioactive compounds from marine organisms, such as the sources of almazoles and martefragin A, is as follows:

-

Collection and Extraction: The marine organism (e.g., algae, sponge) is collected and exhaustively extracted with an organic solvent like methanol or ethanol.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, water) to achieve a preliminary separation of compounds.

-

Bioassay-Guided Fractionation: Each fraction is tested for the biological activity of interest. The most active fractions are selected for further purification.

-

Chromatographic Purification: The active fractions are subjected to a series of chromatographic techniques, such as silica gel column chromatography, reversed-phase HPLC, and size-exclusion chromatography, to isolate the pure bioactive compounds.

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Mandatory Visualization

Biosynthesis of Benzoxazole Ring from a Benzoic Acid Precursor

The following diagram illustrates a simplified biosynthetic pathway for the formation of a benzoxazole ring, as seen in the biosynthesis of nataxazole, starting from a benzoic acid derivative.

Caption: Biosynthesis of a benzoxazole from a benzoic acid precursor.

General Workflow for Isolation of Natural Products

This diagram outlines the typical experimental workflow for the isolation of natural products from their source organisms.

References

- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(Oxazol-5-yl)benzoic acid | 250161-45-6 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Phenyl-oxazole-4-carboxylic acid | C10H7NO3 | CID 1234752 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of 3-(1,3-oxazol-5-yl)benzoic Acid Derivatives

Disclaimer: Specific toxicological data for 3-(1,3-oxazol-5-yl)benzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the toxicological profiles of its constituent moieties—benzoic acid and oxazole derivatives—and outlines standard experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety attached to an oxazole ring. The oxazole ring is a common scaffold in medicinal chemistry, known for a range of biological activities, while benzoic acid and its derivatives are widely used as preservatives and are known to have antimicrobial properties. An understanding of the toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This guide summarizes the available toxicological data on related compounds, details relevant experimental methodologies, and visualizes pertinent workflows and potential signaling pathways.

Quantitative Toxicological Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity to cells in vitro.

Table 1: Cytotoxicity of Benzoic Acid against Various Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| MG63 | Bone Cancer | 48h | 85.54 ± 3.17 | [1][2] |

| CRM612 | Lung Cancer | 48h | 102.7 ± 5.89 | [1][2] |

| A673 | Bone Cancer | 48h | 115.3 ± 8.41 | [1][2] |

| HeLa | Cervical Cancer | 48h | 210.9 ± 15.6 | [1][2] |

| HUH7 | Liver Cancer | 48h | 225.8 ± 18.9 | [1][2] |

| Phoenix (control) | Kidney Epithelial | 48h | 410.54 ± 32.29 | [1][2] |

| PC3 | Prostate Cancer | 48h | 450.2 ± 35.7 | [1][2] |

| SW48 | Colon Cancer | 48h | 550.7 ± 40.1 | [1][2] |

| CaCO2 | Colon Cancer | 48h | 650.1 ± 41.5 | [1][2] |

| HT29 | Colon Cancer | 48h | 670.6 ± 43.26 |[1][2] |

Note: The cytotoxicity of benzoic acid varies significantly across different cancer cell lines[1][2].

Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material.

Table 2: Genotoxicity of Benzoic Acid in Human Peripheral Blood Lymphocytes

| Assay | Concentration (µg/mL) | Effect | Reference |

|---|---|---|---|

| Chromosomal Aberrations | 50, 100, 200, 500 | Significant, dose-dependent increase | [3] |

| Sister Chromatid Exchange | 50, 100, 200, 500 | Significant, dose-dependent increase | [3] |

| Micronucleus Test | 200, 500 | Significant, dose-dependent increase | [3] |

| Mitotic Index | 100, 200, 500 (48h) | Significant, dose-dependent decrease |[3] |

Note: Benzoic acid has been shown to induce genotoxic effects in human lymphocytes in vitro[3].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of toxicological properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Add the compound dilutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated cells as controls.[4]

-

MTT Incubation: After the treatment period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagenic agent can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Protocol:

-

Preparation of Tester Strains: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is to assess the mutagenicity of the parent compound and its metabolites.

-

Plate Incorporation Assay:

-

Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (if used) in molten top agar.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Collection: Count the number of revertant colonies (his+ revertants) on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Signaling Pathway for Xenobiotic-Induced Toxicity

While the specific toxic mechanisms of this compound are unknown, many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS) and subsequent activation of stress-related signaling pathways. The diagram below illustrates a hypothetical pathway.

Caption: Hypothetical signaling cascade for xenobiotic-induced cytotoxicity.

ADME/Tox Profile and In Silico Predictions

In the absence of experimental data, in silico (computational) methods are valuable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound.

Table 3: Predicted ADME/Tox Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Moderate to High | Potential for oral administration. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Unlikely | Reduced potential for central nervous system side effects. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely renal | Clearance primarily through the kidneys. |

| Toxicity | ||

| Mutagenicity (Ames) | Likely negative | Low probability of being a bacterial mutagen. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Possible risk | Further investigation into liver toxicity is warranted. |

Note: These are in silico predictions and require experimental validation.

Conclusion

The toxicological profile of this compound has not been extensively characterized. Based on the available data for its constituent parts, benzoic acid and oxazole derivatives, it is prudent to anticipate potential for cytotoxicity and genotoxicity. The provided experimental protocols for in vitro cytotoxicity and genotoxicity testing offer a robust framework for the empirical evaluation of this compound. Furthermore, in silico predictions can guide initial risk assessment and highlight specific toxicological endpoints that require further investigation. A comprehensive toxicological evaluation, including in vivo studies, would be necessary to fully characterize the safety profile of this compound and its derivatives for any potential therapeutic application.

References

Potential Biological Targets of 3-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental evidence for the biological targets of 3-(1,3-oxazol-5-yl)benzoic acid remains to be fully elucidated in publicly available literature, a comprehensive analysis of structurally analogous compounds provides compelling evidence for its potential interaction with key proteins implicated in inflammation and metabolic disorders. This technical guide consolidates the available data on related chemical scaffolds to postulate and explore the most probable biological targets of this compound. The primary putative targets identified through this analysis are the P2Y14 receptor (P2Y14R) , a G protein-coupled receptor involved in inflammatory responses, and Xanthine Oxidase (XO) , a critical enzyme in purine metabolism.

This document presents a detailed overview of the structure-activity relationships (SAR) of analogous compounds, quantitative data from relevant studies, and detailed experimental protocols for assessing activity against these potential targets. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and actionable framework for future research and drug development efforts centered on this compound and its derivatives.

Introduction

This compound is a small molecule featuring a central benzoic acid moiety substituted with a five-membered oxazole ring. This structural motif is of significant interest in medicinal chemistry due to the established biological activities of both benzoic acid and oxazole derivatives. Benzoic acid and its analogs are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The oxazole ring is a bioisostere for other five-membered heterocycles and is a key component in numerous bioactive compounds with diverse therapeutic applications.

Given the absence of direct studies on this compound, this guide focuses on building a robust scientific case for its potential biological targets through a detailed examination of structurally related compounds.

Potential Biological Targets

Based on the biological activities of compounds sharing the 3-(heterocyclyl)benzoic acid scaffold, two primary targets emerge as highly probable for this compound:

-

P2Y14 Receptor (P2Y14R): A Gi-coupled receptor activated by UDP-sugars, playing a role in immune cell trafficking and inflammatory responses.

-

Xanthine Oxidase (XO): A key enzyme in the catabolism of purines that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

P2Y14 Receptor Antagonism

Research into antagonists for the P2Y14 receptor has identified compounds with a 3-(heterocyclyl)-5-(aryl)benzoic acid scaffold as potent inhibitors. Notably, a study by Junker et al. (2018) explored a series of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid derivatives. The structural similarity between the 1,2,3-triazole in this series and the 1,3-oxazole in the compound of interest suggests a high likelihood of shared biological activity.

The following table summarizes the activity of key analogs from the study by Junker et al. (2018).

| Compound ID | Structure (Modification from core scaffold) | IC50 (nM) |

| Analog 1 | 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenylbenzoic acid | 15 |

| Analog 2 | 5-(4-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid | 8.7 |

| Analog 3 | 5-(4-methoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid | 12 |

Data extracted from Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860–4882.

The P2Y14 receptor, upon activation by its endogenous ligands (e.g., UDP-glucose), couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream signaling events that modulate immune cell function. Antagonism of P2Y14R by a compound like this compound would block this cascade, thereby mitigating inflammatory responses.

Xanthine Oxidase Inhibition

Recent studies have highlighted the potential of oxazole-containing benzoic acid derivatives as inhibitors of xanthine oxidase. A 2024 study detailed the discovery of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as potent XO inhibitors with nanomolar efficacy. Although the substitution pattern on the benzoic acid and oxazole rings differs from this compound, the shared core structure strongly suggests a similar inhibitory potential.

The following table presents data for representative compounds from the 2024 study on oxazole-based XO inhibitors.

| Compound ID | Structure (Modification from core scaffold) | IC50 (nM) |

| Analog 4 | 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | 25 |

| Analog 5 | 4-(4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)oxazol-2-yl)benzoic acid | 32 |

| Febuxostat | (Reference Drug) | 18 |

Data from a 2024 study on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids as xanthine oxidase inhibitors.

Xanthine oxidase inhibitors act by binding to the active site of the enzyme, preventing the substrate (hypoxanthine or xanthine) from accessing it. This competitive or mixed-type inhibition reduces the production of uric acid, which is beneficial in conditions like gout.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the activity of this compound against the proposed targets.

P2Y14 Receptor Antagonist Assay (Calcium Mobilization)

This protocol is adapted from functional assays used for P2Y receptor antagonists.

Objective: To determine the inhibitory effect of this compound on P2Y14R-mediated intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human P2Y14 receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2Y14R agonist (e.g., UDP-glucose).

-

Test compound: this compound.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Preparation: Seed HEK293-hP2Y14R cells into 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

-

Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound. Incubate for 20-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence, then inject the P2Y14R agonist (at a concentration that elicits a submaximal response, e.g., EC80). Immediately begin recording fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Xanthine Oxidase Inhibitory Assay

This spectrophotometric assay measures the production of uric acid from xanthine.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of xanthine oxidase.

Materials:

-

Xanthine oxidase from bovine milk.

-

Phosphate buffer (e.g., 50 mM, pH 7.5).

-

Xanthine solution (substrate).

-

Test compound: this compound.

-

Reference inhibitor (e.g., allopurinol).

-

96-well UV-transparent microplates.

-

UV-Vis spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.

-

Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

-

Initiation of Reaction: Add the xanthine solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of uric acid formation from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Calculate the IC50 value from the concentration-response curve.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds strongly suggests that it may act as an antagonist of the P2Y14 receptor and an inhibitor of xanthine oxidase. The data and protocols presented in this technical guide provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this promising molecule.

Future research should focus on:

-

Synthesis and in vitro screening: Synthesizing this compound and testing its activity in the described P2Y14R and xanthine oxidase assays.

-

Structure-Activity Relationship (SAR) studies: Generating a library of derivatives with modifications to the oxazole and benzoic acid moieties to optimize potency and selectivity.

-

In vivo studies: Evaluating the efficacy of promising lead compounds in animal models of inflammation (e.g., asthma, gout) to validate the in vitro findings.

-

Target validation: Employing techniques such as thermal shift assays or surface plasmon resonance to confirm direct binding to the proposed targets.

The exploration of this compound and its analogs holds significant potential for the development of novel therapeutics for a range of inflammatory and metabolic diseases.

A Technical Deep Dive into 3-(Oxazolyl)benzoic Acid Isomers: A Literature Review for Drug Discovery

Executive Summary

The 3-(oxazolyl)benzoic acid scaffold, encompassing its three positional isomers—3-(oxazol-2-yl)benzoic acid, 3-(oxazol-4-yl)benzoic acid, and 3-(oxazol-5-yl)benzoic acid—represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The oxazole ring is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a benzoic acid moiety provides a handle for modulating physicochemical properties and for further chemical derivatization.

This technical guide provides a comprehensive review of the available scientific literature on these three isomers, targeting researchers, scientists, and drug development professionals. Due to a notable scarcity of direct comparative studies, this review synthesizes information on each isomer individually, supplemented with data from structurally related compounds, particularly benzoxazole derivatives, to infer potential properties and activities. A significant knowledge gap exists for the 3-(oxazol-2-yl) and 3-(oxazol-4-yl) isomers, highlighting a fertile ground for future research. This document summarizes known physicochemical properties, outlines general synthetic strategies, and discusses potential biological activities and mechanisms of action, providing a foundational resource for the exploration of these promising molecules in drug discovery programs.

Physicochemical Properties of 3-(Oxazolyl)benzoic Acid Isomers

A comparative summary of the available physicochemical data for the three isomers is presented in Table 1. It is important to note that most of the available data for the 3-(oxazol-5-yl) isomer are computational predictions, and experimental data for the 3-(oxazol-2-yl) and 3-(oxazol-4-yl) isomers are largely unavailable in the public domain.

Table 1: Physicochemical Properties of 3-(Oxazolyl)benzoic Acid Isomers

| Property | 3-(Oxazol-2-yl)benzoic Acid | 3-(Oxazol-4-yl)benzoic Acid | 3-(Oxazol-5-yl)benzoic Acid |

| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₇NO₃ | C₁₀H₇NO₃[1] |

| Molecular Weight ( g/mol ) | 189.17 | 189.17 | 189.17[1] |

| CAS Number | Not available | Not available | 252928-82-8[1][2][3][4] |

| Predicted LogP | Not available | Not available | 2.0398[1] |

| Predicted TPSA | Not available | Not available | 63.33[1] |

| Predicted Hydrogen Bond Acceptors | Not available | Not available | 3[1] |

| Predicted Hydrogen Bond Donors | Not available | Not available | 1[1] |

| Predicted Rotatable Bonds | Not available | Not available | 2[1] |

Based on the structure of the analogous 3-(1,3-benzoxazol-2-yl)benzoic acid, it is predicted that all three isomers are solids at room temperature with limited solubility in water. The aqueous solubility is expected to be pH-dependent due to the presence of the carboxylic acid group, with increased solubility at higher pH due to the formation of the carboxylate salt.

Synthesis and Experimental Protocols

General Synthesis of 2-Substituted Oxazoles

A common route for the synthesis of 2-substituted oxazoles, and by extension 3-(oxazol-2-yl)benzoic acid, involves the condensation and subsequent cyclodehydration of an α-haloketone with an amide. For the synthesis of the benzoxazole analogue, 3-(1,3-benzoxazol-2-yl)benzoic acid, a well-documented method is the condensation of 2-aminophenol with isophthalic acid.[5][6] This reaction is typically carried out at elevated temperatures using a dehydrating agent and catalyst such as polyphosphoric acid (PPA).[5]

Experimental Protocol: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid (Representative Protocol) [5]

-

Reactants: 2-aminophenol and isophthalic acid.

-

Catalyst and Solvent: Polyphosphoric acid (PPA).

-

Procedure:

-

Combine equimolar amounts of 2-aminophenol and isophthalic acid in a round-bottom flask.

-

Add PPA to the flask to act as both a solvent and a cyclizing agent.

-

Heat the mixture with vigorous stirring to 180-200°C for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.

-

Neutralize the acidic solution with a 10% sodium bicarbonate solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified product in a vacuum oven.

-

General Synthesis of 4- and 5-Substituted Oxazoles

The synthesis of 4- and 5-substituted oxazoles often involves different strategies. The Robinson-Gabriel synthesis and related methods, which involve the cyclization of α-acylamino ketones, are common for preparing 2,5-disubstituted oxazoles. The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a versatile method for forming the oxazole ring and can be adapted for various substitution patterns.

A modern approach for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which could be adapted for the synthesis of these isomers.[7][8] This method involves the in situ generation of an acylpyridinium salt followed by trapping with an isocyanoacetate or tosylmethyl isocyanide.

A one-pot synthesis of 2,4,5-trisubstituted oxazoles has also been reported, involving the reaction of a carboxylic acid, an amino acid, and a dehydrating condensing reagent, followed by a Suzuki-Miyaura coupling with a boronic acid.[9] This could potentially be adapted for the synthesis of the desired isomers.

Biological Activity and Potential Signaling Pathways

While specific biological data for the 3-(oxazolyl)benzoic acid isomers is scarce, the known activities of the oxazole and benzoic acid moieties provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

The benzoxazole nucleus is a key component of numerous compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms of action for benzoxazole derivatives include the inhibition of key enzymes in cancer progression, such as protein kinases and topoisomerases, and the induction of apoptosis.[6] Some benzoic acid derivatives have also been shown to possess anticancer properties by inhibiting histone deacetylases (HDAC).

A potential signaling pathway that could be targeted by these isomers in cancer cells is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][10] The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the microgram per milliliter range. The mechanism of action can vary but may involve the inhibition of essential cellular processes in microorganisms.[6] Benzoic acid and its derivatives are also well-known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[11]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [10]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

-

Serial Dilution: A two-fold serial dilution of the test compound is performed in a 96-well microtiter plate containing the broth.

-

Inoculation: The standardized microbial inoculum is added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or by targeting other components of the inflammatory cascade.[6][10] The benzoic acid moiety is also present in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.

Structure-Activity Relationships and Future Directions

The lack of direct comparative data for the three 3-(oxazolyl)benzoic acid isomers makes a detailed structure-activity relationship (SAR) analysis challenging. However, some general principles can be inferred. The position of the oxazole ring on the benzoic acid core will undoubtedly influence the molecule's overall shape, polarity, and ability to interact with biological targets.

-

3-(Oxazol-2-yl)benzoic acid: The direct linkage at the 2-position of the oxazole may lead to a more planar conformation, potentially favoring intercalation with DNA or fitting into flat enzymatic binding pockets.

-

3-(Oxazol-4-yl) and 3-(Oxazol-5-yl)benzoic acids: These isomers will have different spatial arrangements of the oxazole and benzoic acid moieties, which could lead to distinct binding modes and biological activities.

Future research in this area should focus on:

-

Systematic Synthesis: The development of robust and scalable synthetic routes for all three isomers is crucial for enabling further biological evaluation.

-

Comparative Physicochemical and Biological Profiling: A head-to-head comparison of the isomers' solubility, stability, and in vitro activity against a panel of cancer cell lines, microbial strains, and inflammatory targets would provide invaluable SAR data.

-

Mechanism of Action Studies: For any active isomers identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and signaling pathways.

-

Lead Optimization: The most promising isomer could serve as a starting point for a lead optimization campaign, involving the synthesis and evaluation of derivatives with modifications to both the oxazole and benzoic acid rings to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion